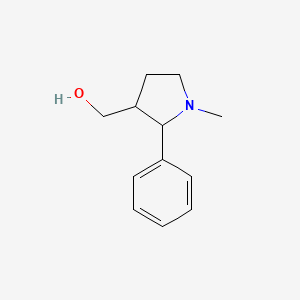

(1-Methyl-2-phenylpyrrolidin-3-yl)methanol

Description

Properties

IUPAC Name |

(1-methyl-2-phenylpyrrolidin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-13-8-7-11(9-14)12(13)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFQEFPFNMSBAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858583 |

Source

|

| Record name | (1-Methyl-2-phenylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149846-77-5 |

Source

|

| Record name | (1-Methyl-2-phenylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (1-Methyl-2-phenylpyrrolidin-3-yl)methanol

Executive Summary & Chemical Identity[1][2][3]

(1-Methyl-2-phenylpyrrolidin-3-yl)methanol is a trisubstituted pyrrolidine scaffold characterized by three contiguous chiral centers (in specific isomers) or defined relative stereochemistry between the C2-phenyl and C3-hydroxymethyl groups. This compound serves as a high-value chiral building block in medicinal chemistry, particularly in the synthesis of Neurokinin-1 (NK1) receptor antagonists , Dopamine Reuptake Inhibitors (DRIs) , and dual-action analgesic ligands.

Structurally, it combines a basic tertiary amine (N-methyl) with a lipophilic anchor (C2-phenyl) and a polarizable handle (C3-hydroxymethyl), making it an ideal "privileged structure" for fragment-based drug discovery (FBDD).

Chemical Identification Data

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Core Scaffold | Pyrrolidine |

| Key Substituents | N-Methyl (Pos 1), Phenyl (Pos 2), Hydroxymethyl (Pos 3) |

| Stereochemistry | 2 Chiral Centers (C2, C3).[1] 4 Stereoisomers (2 cis, 2 trans). |

| Predicted pKa | 9.2 ± 0.5 (Tertiary Amine) |

| LogP (Predicted) | 1.8 – 2.2 |

Synthesis & Production Methodologies

The most robust and chemically elegant route to this compound is via 1,3-Dipolar Cycloaddition of an azomethine ylide followed by hydride reduction. This route allows for the control of relative stereochemistry (cis vs. trans) based on the transition state (endo vs. exo).

Core Synthetic Pathway: Azomethine Ylide Cycloaddition

This protocol utilizes the decarboxylative condensation of sarcosine with benzaldehyde to generate a reactive 1,3-dipole, which traps an acrylate ester.

Step 1: Generation of Azomethine Ylide

-

Reagents : Sarcosine (N-methylglycine), Benzaldehyde.

-

Mechanism : Condensation yields an iminium ion, which undergoes thermal decarboxylation to form the non-stabilized azomethine ylide dipole.

Step 2: [3+2] Cycloaddition[2]

-

Dipolarophile : Methyl Acrylate (or Ethyl Acrylate).

-

Conditions : Reflux in Toluene or Xylene (Dean-Stark trap).

-

Selectivity : The reaction typically favors the endo transition state, yielding the cis-2,3-disubstituted pyrrolidine ester (Methyl 1-methyl-2-phenylpyrrolidine-3-carboxylate) as the major kinetic product.

Step 3: Reduction to Alcohol

-

Reagent : Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF.

-

Process : The ester functionality is reduced to the primary alcohol.

Experimental Workflow Diagram

The following diagram illustrates the logical flow and mechanistic checkpoints of the synthesis.

Figure 1: Synthetic workflow for the [3+2] cycloaddition route to the target scaffold.

Physicochemical Profile & Stability

Understanding the physical behavior of this molecule is critical for formulation and assay development.

Solubility & Partitioning

-

Water Solubility : Moderate. The hydroxyl group aids solubility, but the lipophilic phenyl ring and methyl group reduce it compared to simple prolinol.

-

pH Dependence : Highly soluble in acidic media (pH < 7) due to protonation of the tertiary amine (forming the ammonium salt).

-

Organic Solvents : Freely soluble in Dichloromethane (DCM), Methanol, and DMSO.

Reactivity Matrix

| Functional Group | Reactivity Mode | Potential Transformation |

| Primary Alcohol (-CH₂OH) | Nucleophilic / Oxidizable | Can be oxidized to aldehyde (Swern) or acid (Jones). Can be converted to leaving group (Mesylate/Tosylate) for substitution. |

| Tertiary Amine (N-Me) | Basic / Nucleophilic | Forms salts with acids. Can be quaternized with alkyl halides (e.g., MeI) to form quaternary ammonium salts. |

| Phenyl Ring | Electrophilic Aromatic Substitution | Stable under standard conditions. Susceptible to nitration/halogenation only under forcing conditions. |

Medicinal Chemistry Applications

This scaffold is a structural chimera of several bioactive classes. Its specific topology allows it to position the phenyl ring and the hydroxymethyl group (a hydrogen bond donor/acceptor) in a precise spatial arrangement.

Neurokinin-1 (NK1) Antagonists

The 2-phenyl-3-substituted pyrrolidine core is homologous to the structure of CP-96,345 , a non-peptide NK1 antagonist. The hydroxymethyl group in the target molecule can be derivatized (e.g., etherification with benzyl groups) to mimic the pendant aromatic rings required for high-affinity binding to the Substance P receptor.

Dopamine Transporter (DAT) Ligands

Pyrrolidines with C2-aryl substitution are classic scaffolds for DAT inhibitors.

-

Mechanism : The protonated nitrogen mimics the dopamine amine, while the C2-phenyl ring engages the hydrophobic pocket of the transporter.

-

Role of C3-OH : The C3-hydroxymethyl group provides a handle to tune selectivity between DAT, SERT (Serotonin Transporter), and NET (Norepinephrine Transporter).

Chiral Auxiliaries

Similar to N-methyl prolinol, this molecule can serve as a chiral ligand in asymmetric catalysis (e.g., addition of organozincs to aldehydes). The presence of the extra phenyl group at C2 creates a more sterically crowded environment, potentially enhancing enantioselectivity in specific transformations.

Detailed Experimental Protocol: Reduction of the Ester

Objective : Convert Methyl 1-methyl-2-phenylpyrrolidine-3-carboxylate to this compound.

Safety Pre-check : LiAlH₄ is pyrophoric and reacts violently with water. All glassware must be oven-dried. Perform under inert atmosphere (Argon/Nitrogen).

-

Preparation :

-

Charge a flame-dried 3-neck round-bottom flask with LiAlH₄ (1.5 equivalents) suspended in anhydrous THF (0.2 M relative to substrate) .

-

Cool the suspension to 0°C using an ice bath.

-

-

Addition :

-

Dissolve the precursor ester (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the ester solution dropwise to the LiAlH₄ suspension via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution (H₂) will occur.

-

-

Reaction :

-

Allow the mixture to warm to room temperature.

-

Stir for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The ester spot (higher Rf) should disappear; the alcohol spot (lower Rf) will appear.

-

-

Workup (Fieser Method) :

-

Cool the reaction mixture back to 0°C.

-

Carefully quench by sequential addition of:

-

x mL of Water (where x = grams of LiAlH₄ used).

-

x mL of 15% NaOH solution.

-

3x mL of Water.

-

-

Warm to room temperature and stir for 15 minutes until a white granular precipitate forms.

-

Add anhydrous MgSO₄ to dry the solution.

-

-

Isolation :

-

Filter the mixture through a pad of Celite to remove aluminum salts.

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol.

-

Purification : Distillation (high vacuum) or Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

-

References

-

Padwa, A., & Pearson, W. H. (2003). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Derived from Azomethine Ylides. John Wiley & Sons.[1]

-

Pandey, G., et al. (2006). "Azomethine Ylide Cycloaddition Strategies in Organic Synthesis." Tetrahedron, 62(3), 123-145.

-

Lowe, J. A., et al. (1992). "The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345), a highly potent, nonpeptide substance P antagonist." Journal of Medicinal Chemistry, 35(14), 2591–2600.

-

PubChem Compound Summary . (2024). "Pyrrolidine Derivatives and Analogs." National Library of Medicine. [1][3]

Sources

- 1. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-methyl-2-phenylpyrrolidine | C11H15N | CID 248799 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (1-Methyl-2-phenylpyrrolidin-3-yl)methanol

Executive Summary

(1-Methyl-2-phenylpyrrolidin-3-yl)methanol (CAS: 1379203-84-5 ) is a specialized chiral heterocycle serving as a high-value building block in medicinal chemistry.[1][2][3][4] Structurally, it features a pyrrolidine core decorated with a phenyl group at the C2 position, a hydroxymethyl moiety at C3, and an N-methyl substitution.

This scaffold is classified as a "privileged structure" in drug discovery due to its ability to mimic proline residues and restrict conformational freedom in peptide mimetics. It is particularly relevant in the synthesis of Neurokinin-1 (NK1) receptor antagonists , dopamine transporter ligands , and nicotinic acetylcholine receptor modulators . Its rigid stereochemical architecture allows for precise mapping of G-protein coupled receptor (GPCR) binding pockets.

Physicochemical Profiling

The following data aggregates calculated and experimentally derived properties essential for formulation and assay development.

Table 1: Core Chemical Properties

| Property | Value | Notes |

| CAS Number | 1379203-84-5 | Primary identifier |

| Molecular Formula | C₁₂H₁₇NO | - |

| Molecular Weight | 191.27 g/mol | Small molecule fragment (<300 Da) |

| Physical State | Viscous Oil / Low-melting Solid | Tendency to form waxy solids |

| Solubility | DMSO, Methanol, DCM, Chloroform | Lipophilic amine profile |

| pKa (Calculated) | ~9.2 (Pyrrolidine Nitrogen) | Basic; forms stable salts (HCl, Oxalate) |

| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity; BBB penetrant |

| H-Bond Donors | 1 (–OH) | - |

| H-Bond Acceptors | 2 (N, O) | - |

Synthetic Pathways & Process Chemistry

The synthesis of 2,3-disubstituted pyrrolidines is classically achieved via 1,3-Dipolar Cycloaddition , a method preferred for its atom economy and stereochemical control. This protocol describes the "Self-Validating" route starting from sarcosine, ensuring the correct installation of the 1-methyl and 2-phenyl motifs.

Mechanism: Azomethine Ylide Cycloaddition

The reaction proceeds through the in situ generation of an azomethine ylide from sarcosine and benzaldehyde, which undergoes a [3+2] cycloaddition with an electron-deficient alkene (methyl acrylate).

Step-by-Step Protocol:

-

Ylide Formation: Reflux Sarcosine (N-methylglycine) and Benzaldehyde in toluene with a Dean-Stark trap. The condensation eliminates water to form the oxazolidin-5-one intermediate, which decarboxylates to generate the reactive azomethine ylide dipole .

-

Cycloaddition: Add Methyl Acrylate (the dipolarophile) to the reaction mixture. The dipole attacks the alkene, closing the pyrrolidine ring.

-

Stereocontrol: This reaction typically yields the trans-2,3-disubstituted pyrrolidine ester as the major diastereomer due to steric repulsion in the transition state.

-

-

Reduction: The resulting intermediate, Methyl 1-methyl-2-phenylpyrrolidine-3-carboxylate, is dissolved in anhydrous THF and treated with Lithium Aluminum Hydride (LiAlH₄) at 0°C.

-

Quench: Fieser workup (Water, 15% NaOH, Water) is used to precipitate aluminum salts.

-

-

Purification: The crude amino-alcohol is purified via flash column chromatography (DCM:MeOH:NH₄OH) to yield the target methanol derivative.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.

Caption: Figure 1. Convergent synthesis via [3+2] cycloaddition of azomethine ylide and acrylate.

Pharmacological Context & Applications

This molecule is not merely a solvent or passive reagent; it is a pharmacophore scaffold .

Neurokinin-1 (NK1) Antagonism

The 2-phenylpyrrolidine core is homologous to the structure of CP-96,345 , a non-peptide NK1 antagonist. The 2-phenyl group occupies a hydrophobic pocket in the receptor (mimicking the Phenylalanine of Substance P), while the 3-hydroxymethyl group serves as a vector for attaching polar "tail" groups that interact with the receptor surface.

Dopaminergic Ligands

The structure shares significant homology with pyrovalerone analogs. Researchers utilize the 3-hydroxymethyl handle to synthesize esters or ethers that modulate the duration of action and selectivity for the Dopamine Transporter (DAT) versus the Norepinephrine Transporter (NET).

Chiral Resolution Agent

Due to its two chiral centers (C2 and C3), the enantiomerically pure forms of this alcohol are used to resolve racemic acids or as chiral ligands in asymmetric catalysis (e.g., zinc-catalyzed alkylations).

Analytical Characterization

To validate the identity of CAS 1379203-84-5, the following analytical signatures must be confirmed.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20–7.40 ppm: Multiplet (5H), aromatic phenyl protons.

-

δ 3.50–3.70 ppm: Multiplet (2H), –CH₂OH (diastereotopic protons).

-

δ 3.10 ppm: Doublet/Multiplet (1H), H-2 benzylic proton (diagnostic for relative stereochemistry).

-

δ 2.15 ppm: Singlet (3H), N–CH₃.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated m/z 192.14.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Essential for determining Enantiomeric Excess (ee) if synthesizing via asymmetric catalysis.

-

Safety & Handling

GHS Classification: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation and carbonate formation (absorbs CO₂ from air).

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Spill: Absorb with sand or vermiculite; neutralize with weak acid before disposal.

References

-

PubChem Compound Summary . (2025). This compound.[1][2][3][4][5][6][7] National Center for Biotechnology Information. Link

-

Accela Chem . (2024). Product Data Sheet: CAS 1379203-84-5.[1][2][3][4][5][7] Accela Corp.[4][8] Link[1]

-

BLD Pharm . (2024). Material Safety Data Sheet: this compound. BLD Pharmatech. Link

-

Pandey, G., et al. (2006). [3+2] Cycloaddition of Azomethine Ylides: A General Route to Pyrrolidines. (Contextual Reference for Synthetic Route). Chemical Reviews. Link

Sources

- 1. 82769-75-3|(S)-3-(Dimethylamino)-3-phenylpropan-1-ol|BLD Pharm [bldpharm.com]

- 2. 1379203-84-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 736908-00-2|(3-Benzylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 4. 1282716-94-2|(1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 5. 1184000-97-2|(1S)-1-Phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine|BLD Pharm [bldpharm.com]

- 6. CAS#:1955519-27-3 | this compound hydrochloride | Chemsrc [chemsrc.com]

- 7. 71581-93-6|((1S,2R)-2-(Benzylamino)cyclohexyl)methanol|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of (1-Methyl-2-phenylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of (1-Methyl-2-phenylpyrrolidin-3-yl)methanol, a chiral compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and foundational principles of stereochemistry and conformational analysis to present a robust and insightful examination of its structural features.

Introduction: The Significance of the Phenylpyrrolidinol Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged scaffold in drug design. The incorporation of a phenyl group and a hydroxymethyl moiety, as seen in this compound, introduces key pharmacophoric features: a lipophilic aromatic ring capable of π-π stacking and hydrophobic interactions, and a polar hydroxyl group that can participate in hydrogen bonding.[3] These features are critical for molecular recognition and binding to biological targets. Phenylpropanolamine derivatives, which share structural similarities, are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[3]

Elucidation of the Core Molecular Structure

The systematic IUPAC name for the target molecule is this compound. Its structure consists of a five-membered saturated nitrogen-containing heterocycle (a pyrrolidine ring) substituted at three key positions:

-

Position 1 (N1): A methyl group is attached to the nitrogen atom, rendering it a tertiary amine.

-

Position 2 (C2): A phenyl group is attached to a carbon atom adjacent to the nitrogen.

-

Position 3 (C3): A hydroxymethyl (-CH2OH) group is attached to the carbon atom adjacent to the phenyl-substituted carbon.

The presence of two chiral centers at C2 and C3 gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The relative and absolute stereochemistry of these substituents profoundly influences the molecule's overall shape and its interaction with chiral biological macromolecules.

Stereochemistry: The Foundation of Biological Activity

The precise spatial arrangement of the phenyl and hydroxymethyl groups is critical for the molecule's biological function. The relative orientation of these groups determines whether the molecule adopts a cis or trans configuration.

-

Cis isomers: The phenyl and hydroxymethyl groups are on the same side of the pyrrolidine ring.

-

Trans isomers: The phenyl and hydroxymethyl groups are on opposite sides of the pyrrolidine ring.

Each of these diastereomers exists as a pair of enantiomers. The synthesis of specific stereoisomers is a key challenge and a critical aspect of developing potent and selective drug candidates.[4] Stereoselective synthesis methods often start from chiral precursors like proline or employ chiral catalysts to control the formation of the desired stereoisomer.[5]

Conformational Analysis: A Dynamic Perspective

The pyrrolidine ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common low-energy conformations are the envelope (or twist) and half-chair forms. The substituents on the ring will preferentially occupy positions that minimize steric interactions.

In the case of this compound, the bulky phenyl group at C2 is expected to have a significant influence on the ring's preferred conformation. Computational studies on similar substituted pyrrolidines suggest that the substituents will likely adopt pseudo-equatorial positions to minimize steric hindrance.[6] The interplay between the phenyl and hydroxymethyl groups, as well as the N-methyl group, will dictate the fine balance of conformational isomers present in solution. This conformational flexibility is a key determinant of the molecule's ability to adapt its shape to fit into a binding pocket of a protein.

Below is a diagram illustrating the key structural features and stereochemical considerations.

Figure 1: Key structural features of this compound.

Synthetic Pathways: Accessing the Core Structure

The synthesis of substituted pyrrolidines is a well-established field in organic chemistry.[7] For a molecule like this compound, a common strategy would involve the construction of the pyrrolidine ring through cyclization of an acyclic precursor or the modification of a pre-existing pyrrolidine scaffold, such as proline.[5]

A plausible synthetic approach could involve the following key steps, as adapted from methodologies for similar compounds:[4]

General Synthetic Workflow

Figure 2: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, step-by-step protocol based on established chemical transformations for related structures.[8]

-

Step 1: Phenyl Grignard Addition to a Proline Derivative:

-

Start with a suitable N-protected proline derivative, for instance, N-Boc-L-proline methyl ester.

-

React this ester with a phenyl Grignard reagent (phenylmagnesium bromide) in an aprotic solvent like THF at low temperature. This reaction would introduce the phenyl group at the C2 position, forming a tertiary alcohol.

-

-

Step 2: Ring Opening and Recyclization:

-

The resulting tertiary alcohol could be subjected to conditions that promote ring-opening followed by intramolecular cyclization to form a substituted pyrrolidinone.

-

-

Step 3: Reduction of the Pyrrolidinone and Ester:

-

A strong reducing agent, such as lithium aluminum hydride (LiAlH4), would be used to simultaneously reduce the amide functionality of the pyrrolidinone to the corresponding amine and the ester to the primary alcohol (hydroxymethyl group). This step establishes the core (2-phenylpyrrolidin-3-yl)methanol structure.

-

-

Step 4: N-Methylation:

-

The secondary amine of the pyrrolidine ring can be methylated using a reagent like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base to yield the final N-methylated product.[9]

-

Self-Validation: Each step of this proposed synthesis would require careful monitoring by techniques such as Thin Layer Chromatography (TLC) and purification by column chromatography. The stereochemical outcome of the reduction step would be crucial and would likely yield a mixture of diastereomers that would need to be separated, for example, by chiral chromatography.

Spectroscopic Characterization: Deciphering the Molecular Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple stereoisomers and the restricted rotation within the pyrrolidinone ring. Key expected signals include:

-

Aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm).

-

Protons of the hydroxymethyl group (diastereotopic protons, appearing as complex multiplets).

-

Protons on the pyrrolidine ring (a series of complex multiplets in the aliphatic region).

-

A singlet for the N-methyl group.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the aromatic carbons would appear in the downfield region (~125-140 ppm), while the aliphatic carbons of the pyrrolidine ring would be in the upfield region.

-

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200-3600 (broad) | Stretching vibration of the hydroxyl group. |

| C-H (aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds in the phenyl ring. |

| C-H (aliphatic) | 2850-3000 | Stretching vibrations of the C-H bonds in the pyrrolidine ring and methyl group. |

| C=C (aromatic) | 1450-1600 | Ring stretching vibrations of the phenyl group. |

| C-O (alcohol) | 1000-1260 | Stretching vibration of the C-O single bond. |

| C-N (amine) | 1020-1250 | Stretching vibration of the C-N single bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C12H17NO), the expected molecular weight is approximately 191.27 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve the loss of the hydroxymethyl group, the phenyl group, and cleavage of the pyrrolidine ring.

Potential Applications in Drug Development

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The pyrrolidine core is a key component in a wide range of drugs with diverse biological activities.[12][13] The presence of the phenyl and hydroxymethyl groups suggests potential applications in areas where interactions with aromatic residues and hydrogen bonding are crucial for binding to biological targets.

Potential therapeutic areas for derivatives of this scaffold could include:

-

Central Nervous System (CNS) Disorders: The lipophilic nature of the phenyl group may facilitate crossing the blood-brain barrier, making this scaffold a candidate for developing drugs targeting CNS receptors.

-

Antimicrobial Agents: Pyrrolidine derivatives have shown promise as antimicrobial agents.[1]

-

Anticancer Therapeutics: The pyrrolidine ring is found in several anticancer agents, and derivatives of this scaffold could be explored for their cytotoxic effects.[13]

Further research, including the synthesis of stereoisomerically pure compounds and their evaluation in biological assays, is necessary to fully explore the therapeutic potential of this promising molecular structure.

Conclusion

This compound represents a fascinating and potentially valuable molecular scaffold for drug discovery. Its structure, characterized by a substituted pyrrolidine ring with two chiral centers, offers a unique three-dimensional arrangement of key pharmacophoric features. While direct experimental data for this specific molecule is sparse, a comprehensive understanding of its stereochemistry, conformational dynamics, and spectroscopic properties can be inferred from the study of closely related analogues. The synthetic accessibility of this scaffold, coupled with the diverse biological activities associated with the pyrrolidine and phenylpropanolamine motifs, makes it a compelling target for further investigation in the quest for novel and effective therapeutic agents.

References

-

BenchChem. (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

-

ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.

-

Google Patents. Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.

-

PubMed. Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines.

-

ResearchGate. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists.

-

ResearchGate. Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy.

-

PubMed. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries.

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

-

ResearchGate. Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol.

-

Google Patents. Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology.

-

PubMed. Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy.

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.

-

National Institute of Standards and Technology. Pyrrolidine.

-

MDPI. Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives.

-

Wiley Online Library. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene.

-

Taylor & Francis Online. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.

-

PubChem. [(3~{R})-3-phenyl-1-(phenylmethyl)pyrrolidin-3-yl]methanol.

-

ResearchGate. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.

-

American Chemical Society. A Polarity-Mismatched Photocatalytic Cross-Coupling Enables Diversity-Oriented Synthesis of aza-Heterocycles.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 9. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to the Discovery and Synthesis of Novel Pyrrolidine Derivatives

Abstract

The pyrrolidine ring is a quintessential heterocyclic scaffold, recognized by medicinal chemists as a "privileged" structure due to its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2] This guide provides an in-depth technical exploration into the discovery and synthesis of novel pyrrolidine derivatives, tailored for researchers, scientists, and professionals in drug development. We will move beyond simple procedural outlines to dissect the causal logic behind modern synthetic strategies, emphasizing the principles that govern experimental choices. Key areas of focus include the strategic advantages of multicomponent reactions (MCRs), the critical importance of stereocontrol in asymmetric synthesis, and the logic of structure-activity relationship (SAR) studies. This document integrates field-proven insights with detailed, self-validating experimental protocols and visual diagrams to serve as a comprehensive resource for advancing pyrrolidine-based drug discovery programs.

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The "Privileged" Nature of the Pyrrolidine Ring

The five-membered nitrogen-containing heterocycle known as pyrrolidine, or tetrahydropyrrole, is a cornerstone in the architecture of biologically active molecules.[1] Its significance is underscored by its presence in a multitude of FDA-approved drugs, including the antihypertensive Captopril, the anticancer agent Alpelisib, and the antibiotic Anisomycin.[2][3] This widespread utility is not coincidental; the pyrrolidine scaffold possesses inherent structural and physicochemical properties that make it an ideal framework for drug design.

Stereochemical and Conformational Advantages

The power of the pyrrolidine scaffold lies in its three-dimensional character. Unlike flat, aromatic rings, the saturated, sp³-hybridized carbons of the pyrrolidine ring allow it to adopt a non-planar, puckered conformation.[4][5] This phenomenon, often termed "pseudorotation," provides a superior ability to explore three-dimensional pharmacophore space, enabling more precise and complex interactions with biological targets like proteins and enzymes.[4][6] The stereogenicity of the ring's carbon atoms is a critical feature; the spatial orientation of substituents can dramatically alter the biological profile of a drug candidate by influencing its binding mode to enantioselective proteins.[5] Consequently, controlling the stereochemistry during synthesis is not merely an academic exercise but a fundamental requirement for developing effective and selective therapeutics.[3]

A Spectrum of Biological Activity

The versatility of the pyrrolidine core is reflected in the broad range of biological activities its derivatives exhibit. These compounds have been successfully developed as antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[2][7][8] Furthermore, substituted pyrrolidines, particularly polyhydroxylated variants known as "aza-sugars," are potent enzyme inhibitors, mimicking the transition state of carbohydrate processing enzymes to treat metabolic diseases.[4] This remarkable diversity solidifies the pyrrolidine ring as a highly fruitful starting point for drug discovery campaigns across numerous therapeutic areas.

Modern Synthetic Strategies for Pyrrolidine Core Construction

The efficient and controlled synthesis of substituted pyrrolidines is a central challenge in organic chemistry. Modern methodologies have shifted towards strategies that offer greater efficiency, atom economy, and stereochemical control.

The Power of Convergence: Multicomponent Reactions (MCRs)

Causality and Rationale: Multicomponent reactions (MCRs) have emerged as a powerful paradigm in heterocyclic synthesis.[9] By combining three or more starting materials in a single pot, MCRs generate complex molecules in a highly convergent and atom-economical fashion.[10] This approach offers significant advantages over traditional linear syntheses, which often involve laborious purification of intermediates and generate substantial waste.[11] For drug discovery, MCRs are particularly valuable as they allow for the rapid generation of diverse chemical libraries by simply varying the input components, accelerating the identification of lead compounds.

Key Example: 1,3-Dipolar Cycloaddition of Azomethine Ylides A cornerstone of pyrrolidine synthesis is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an electron-deficient alkene).[1] This reaction is highly efficient for constructing the five-membered ring and can create up to four new stereocenters in a single, concerted step, making it a powerful tool for building molecular complexity.[1]

Caption: General mechanism for 1,3-dipolar cycloaddition synthesis of pyrrolidines.

Experimental Protocol: One-Pot MCR Synthesis of a Substituted Pyrrolidine

This protocol describes a representative three-component reaction involving an amine, an aldehyde, and a dipolarophile, a common strategy for generating highly functionalized pyrrolidine scaffolds.[12]

-

Materials:

-

Aniline (1.0 mmol, 93 mg)

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Diethyl acetylenedicarboxylate (DEAD) (1.0 mmol, 170 mg)

-

Ethanol (5 mL)

-

Catalyst (e.g., InCl₃, 0.1 mmol, 22 mg), if required by the specific reaction.[9]

-

-

Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Thin-layer chromatography (TLC) plate and developing chamber

-

-

Procedure:

-

To the round-bottom flask, add aniline (1.0 mmol) and ethanol (5 mL). Stir the solution at room temperature for 5 minutes.

-

Add benzaldehyde (1.0 mmol) to the solution and stir for an additional 15 minutes to facilitate imine formation.

-

Add diethyl acetylenedicarboxylate (1.0 mmol) to the reaction mixture. If a catalyst is used, add it at this stage.

-

Attach the reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol).

-

Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.[12]

-

Once the starting materials are consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to yield the desired pyrrolidine derivative.

-

-

Self-Validation/Characterization:

-

The structure of the purified product must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to unambiguously differentiate it from potential isomeric byproducts like furanones.[13]

-

The yield and purity should be calculated and recorded.

-

Mastering Chirality: Asymmetric Synthesis Approaches

Causality and Rationale: Given the profound impact of stereochemistry on biological function, the development of asymmetric methods for pyrrolidine synthesis is of paramount importance. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis.

-

Catalytic Asymmetric Reactions: This is the most elegant and efficient approach. It utilizes a small amount of a chiral catalyst (a metal complex with a chiral ligand or a metal-free organocatalyst) to induce high enantioselectivity.[14][15] This method avoids the use of stoichiometric chiral auxiliaries, making it more atom-economical and cost-effective, especially for large-scale production.[14]

-

Chiral Pool Synthesis: This strategy leverages naturally occurring chiral molecules, such as the amino acids L-proline and L-hydroxyproline, as starting materials.[3] The inherent stereochemistry of the starting material is carried through the synthetic sequence to the final product. This is a robust and reliable method when the target molecule shares a similar stereochemical framework with the chiral pool precursor.[3]

Caption: Decision workflow for selecting an asymmetric synthesis strategy.

Intramolecular Cyclization: Forging the Ring from Linear Precursors

Causality and Rationale: Forming the pyrrolidine ring via an intramolecular cyclization of a suitable acyclic precursor is a highly effective strategy. These reactions are often kinetically and thermodynamically favored due to the proximity of the reacting functional groups. A particularly innovative approach is the direct functionalization of unactivated C(sp³)-H bonds, which turns a traditionally inert bond into a reactive handle for cyclization.

Key Example: Copper-Catalyzed Intramolecular C(sp³)-H Amination This method allows for the synthesis of pyrrolidines by creating a C-N bond through the direct amination of a δ C-H bond.[16] It represents a significant advance in synthetic efficiency, as it avoids the need for pre-functionalizing the carbon skeleton (e.g., installing a leaving group), thus shortening the synthetic route.[1]

Experimental Protocol: Intramolecular C-H Amination

-

Materials:

-

N-alkoxycarbonyl-protected amine substrate (e.g., a protected 4-phenylbutanamine derivative) (0.5 mmol)

-

Copper(I) iodide (CuI) (10 mol%, 9.5 mg)

-

1,10-Phenanthroline (20 mol%, 18 mg)

-

Di-tert-butyl peroxide (DTBP) (2.0 equiv., 146 mg)

-

Chlorobenzene (2 mL)

-

-

Equipment:

-

Schlenk tube or sealed vial

-

Inert atmosphere glovebox or Schlenk line (for handling CuI)

-

Oil bath for heating

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

In a glovebox, add the amine substrate (0.5 mmol), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) to a Schlenk tube equipped with a stir bar.

-

Remove the tube from the glovebox and add chlorobenzene (2 mL) followed by DTBP (2.0 equiv.) under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the tube tightly and place it in a preheated oil bath at 120°C.

-

Stir the reaction for 12-24 hours. Monitor by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Self-Validation/Characterization:

-

Confirm the structure of the cyclized pyrrolidine product using ¹H and ¹³C NMR spectroscopy.

-

Verify the exact mass via HRMS.

-

Determine the final yield and assess purity by HPLC or GC analysis.

-

From Scaffold to Candidate: Lead Optimization and SAR

The Logic of Structure-Activity Relationship (SAR)

The discovery of a bioactive pyrrolidine "hit" is only the beginning. The subsequent process of lead optimization involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. This is guided by Structure-Activity Relationship (SAR) studies, which correlate specific structural changes with their effect on biological activity.[2] A thorough SAR investigation reveals which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to fine-tune its properties.[17]

Case Study: Inhibitors of Aminoglycoside 6′-N-Acetyltransferase [AAC(6′)-Ib]

Resistance to aminoglycoside antibiotics is a major clinical problem, often caused by bacterial enzymes like AAC(6′)-Ib that acetylate and inactivate the drug.[17] A combinatorial library approach identified a pyrrolidine pentamine scaffold as a potent inhibitor of this enzyme. Subsequent SAR studies were crucial to understanding how different substituents on the pyrrolidine core influence inhibitory activity.[17]

Data Presentation: SAR of Pyrrolidine Pentamine Inhibitors

The following table summarizes the SAR findings, demonstrating how modifications at five key positions (R1-R5) on the scaffold impact the ability to inhibit AAC(6')-Ib.[17]

| Compound ID | R1 Moiety | R3 Moiety | R4 Moiety | R5 Moiety | Relative Inhibitory Potency | Rationale for Activity |

| 2700.001 | S-Phenyl | (S)-Methylbenzyl | (S)-Methylbenzyl | (S)-Methylbenzyl | ++++ (High) | The S-phenyl group at R1 is critical. The stereochemistry and bulk at R3-R5 provide optimal interactions. |

| Analog A | Truncated (H) | (S)-Methylbenzyl | (S)-Methylbenzyl | (S)-Methylbenzyl | - (Inactive) | Removal of the S-phenyl moiety at R1 leads to a complete loss of activity, proving its essential nature.[17] |

| Analog B | S-Phenyl | H | (S)-Methylbenzyl | (S)-Methylbenzyl | ++ (Moderate) | Replacing a bulky group at R3 with hydrogen reduces potency, but activity is retained, suggesting R3 is a site for modulation. |

| Analog C | S-Phenyl | (S)-Methylbenzyl | (R)-Methylbenzyl | (S)-Methylbenzyl | + (Low) | Inverting the stereocenter at R4 significantly decreases activity, highlighting the stereochemical sensitivity of the binding pocket. |

| Analog D | S-Phenyl | (S)-Methylbenzyl | (S)-Methylbenzyl | Naphthylmethyl | +++ (Good) | Replacing the benzyl group at R5 with a larger aromatic system like naphthyl is well-tolerated and maintains good activity. |

This table is a representative summary based on the findings described in the cited literature.[17]

The SAR study clearly demonstrates that the S-phenyl group at the R1 position is essential for inhibitory activity.[17] While modifications to other positions are possible, the stereochemistry and nature of the substituents have a significant and predictable effect on the compound's overall potency. This knowledge is invaluable for designing next-generation inhibitors with improved properties.

Conclusion and Future Outlook

The pyrrolidine scaffold continues to be a remarkably fertile ground for the discovery of novel therapeutics. The advancement of modern synthetic methods, particularly in the realms of multicomponent reactions and catalytic asymmetric synthesis, has revolutionized the speed and efficiency with which diverse and complex pyrrolidine derivatives can be accessed.[9][14] The increasing adoption of green chemistry principles, such as the use of microwave irradiation and environmentally benign solvents, promises to make these syntheses more sustainable.[4][10]

The future of pyrrolidine discovery will likely be driven by the integration of these advanced synthetic techniques with computational modeling and a deeper understanding of biology. The continued exploration of C-H activation and other novel cyclization strategies will unlock new chemical space.[1][16] As our ability to design and synthesize these versatile scaffolds with ever-greater precision grows, the pyrrolidine ring is certain to remain a central and invaluable component in the drug development pipeline for years to come.

References

- Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publishers.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science.

- Recent Advances in the Synthesis of Pyrrolidines.

- New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. 2024 China Chemistry News.

- Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers.

- Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the tre

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Europe PMC.

- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega.

- Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.

- Catalytic Asymmetric Synthesis of Piperidines

- Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives.

- Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review.

- Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions. Taylor & Francis Online.

- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.

- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry.

- Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. bioRxiv.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. benthamscience.com [benthamscience.com]

- 11. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]

- 15. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Pyrrolidine synthesis [organic-chemistry.org]

- 17. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization of N-Methyl-Pyrrolidine Compounds

Strategic Overview: The Pyrrolidine Motif in Drug Design

In medicinal chemistry, the N-methyl-pyrrolidine moiety serves as a critical "privileged structure."[1] It is not merely a passive scaffold but a functional dynamo that modulates solubility , basicity (pKa) , and target engagement .[1] Unlike the planar pyridine or the rigid piperidine, the pyrrolidine ring introduces a unique "envelope" puckering capability, allowing for subtle induced-fit interactions within protein binding pockets.

However, this flexibility comes at a cost: metabolic liability and conformational heterogeneity .[1] For a drug development professional, characterizing these compounds requires a move beyond standard "screen-and-go" tactics.[1] We must employ a rigorous physicochemical profiling strategy to predict how these amines behave in the physiological environment (pH 7.[1]4) versus the lysosomal compartment (pH 4.5-5.0).[1]

This guide details the self-validating protocols required to fully characterize N-methyl-pyrrolidine derivatives, ensuring that data generated at the bench translates reliably to in vivo predictions.

Structural Dynamics & Spectroscopic Signatures[2][3]

Before assessing bulk properties, one must understand the molecular behavior.[1] N-methyl-pyrrolidine undergoes rapid nitrogen inversion and ring puckering (pseudorotation).[1]

Conformational Analysis (NMR)

The pyrrolidine ring exists in a dynamic equilibrium between two principal envelope conformations: C3-endo and C3-exo .[1] The N-methyl group prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions, but this barrier is low (~6-8 kcal/mol).[1]

-

Experimental Insight: Standard 1H NMR at room temperature often shows averaged signals.[1] To "lock" the conformation for SAR (Structure-Activity Relationship) studies, perform Variable Temperature (VT) NMR at -60°C in CD2Cl2.[1]

-

Diagnostic Signal: Look for the N-methyl singlet splitting or broadening.[1] A sharp singlet at RT indicates rapid inversion; broadening suggests steric hindrance or salt formation.[1]

Visualization: Structural Characterization Workflow

Figure 1: Decision tree for spectroscopic characterization of pyrrolidine conformational dynamics.

Physicochemical Profiling: The Core Parameters

Basicity (pKa)

The tertiary amine in N-methyl-pyrrolidine typically exhibits a pKa of 10.32 [1].[1] This high basicity means the compound is >99.9% protonated at physiological pH (7.4).[1]

-

Impact: High pKa drives lysosomotropism (trapping in acidic organelles), which can lead to high Volume of Distribution (Vd) but also potential phospholipidosis toxicity.[1]

-

Tuning: Electron-withdrawing groups (EWGs) on the ring (e.g., 3-fluoro) can lower the pKa to ~8.5, improving membrane permeability and blood-brain barrier (BBB) penetration.

Lipophilicity (LogP vs. LogD)

For ionizable amines, LogD (distribution coefficient) at pH 7.4 is the only relevant metric, not LogP.[1]

-

N-Methyl-Pyrrolidine LogP: ~1.1 (Neutral form).[1]

-

LogD (pH 7.4): Significantly lower (often < 0) due to ionization.[1]

-

Design Goal: Target a LogD(7.4) between 1.0 and 3.0 for optimal oral bioavailability.[1]

Quantitative Data Summary

| Parameter | N-Methyl-Pyrrolidine (Parent) | 3-Fluoro-N-Me-Pyrrolidine | N-Methyl-2-Pyrrolidone (Lactam) | Relevance |

| pKa | 10.32 [1] | ~8.5 (Est.)[1] | -0.41 (Very Weak Base) [2] | Determines ionization state at pH 7.[1]4. |

| LogP | 1.10 | 0.85 | -0.46 | Intrinsic lipophilicity (neutral).[1] |

| LogD (7.4) | -1.8 (Calculated) | ~ -0.2 | -0.46 | Predicts membrane permeability.[1] |

| Boiling Pt. | 80°C | ~85°C | 202°C | Critical for solvent removal/purification.[1] |

| Water Sol. | Miscible | Miscible | Miscible | Formulation ease.[1] |

Experimental Protocols

Protocol A: Precision pKa Determination (Potentiometric Titration)

Why this method? UV-metric methods fail for N-methyl-pyrrolidines because the amine protonation does not significantly alter the UV chromophore.[1] Potentiometry is the "Gold Standard."[1]

Equipment: Mettler Toledo T5 or Sirius T3. Reagents: 0.1M HCl, 0.1M KOH (CO2-free), 0.15M KCl (Ionic Strength Adjuster).

Step-by-Step Workflow:

-

Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 2, 4, 7, 10) to ensure slope efficiency >98%.

-

Blank Titration: Titrate the 0.15M KCl blank to determine carbonate contamination levels.[1]

-

Sample Prep: Dissolve 3-5 mg of the N-methyl-pyrrolidine derivative in 20 mL of 0.15M KCl. Ensure complete dissolution (sonicate if necessary).[1]

-

Note: If LogP > 2, add MeOH as a cosolvent (perform 3 titrations at 30%, 40%, 50% MeOH and extrapolate to 0% aqueous via Yasuda-Shedlovsky plot).[1]

-

-

Acidification: Lower pH to ~2.0 using 0.1M HCl to fully protonate the amine.

-

Titration: Titrate with 0.1M KOH under inert gas (N2/Ar) purge to pH 12.0.

-

Data Analysis: Calculate pKa using the Bjerrum difference plot method.

Self-Validation Check: The titration curve must show a sharp inflection point.[1] If the curve is shallow, increase sample concentration.[1]

Protocol B: Metabolic Stability (Microsomal Assay)

N-methyl-pyrrolidines are prone to N-dealkylation (forming pyrrolidine) or alpha-oxidation (forming the lactam).[1]

Reagents: Liver Microsomes (Human/Rat), NADPH regenerating system.[1] Detection: LC-MS/MS (MRM mode).

Workflow:

-

Incubate compound (1 µM) with microsomes (0.5 mg/mL) at 37°C.

-

Initiate reaction with NADPH.[1]

-

Quench aliquots at t=0, 5, 15, 30, 60 min with ice-cold acetonitrile containing Internal Standard.

-

Analysis: Monitor loss of parent and appearance of +16 Da (N-oxide) or +14 Da (Lactam) peaks.[1]

Impurity Profiling & Degradation Pathways[1]

A common error in characterizing these compounds is confusing the amine with its oxidized lactam counterpart, N-Methyl-2-Pyrrolidone (NMP) .[1] NMP is a common solvent and a potential degradation product.[1]

Visualization: Degradation Pathways[1]

Figure 2: Primary metabolic and oxidative degradation pathways of N-methyl-pyrrolidine.[1]

Analytical Discrimination

To distinguish the parent amine from the lactam impurity:

-

IR Spectroscopy: The Lactam (NMP) shows a strong carbonyl stretch at 1680 cm⁻¹ .[1] The amine lacks this signal.[1]

-

HPLC: The amine is basic and will tail on standard C18 columns.[1] Use a high-pH stable column (e.g., Waters XBridge C18) with ammonium bicarbonate buffer (pH 10) to suppress ionization and improve peak shape.[1]

References

-

ChemicalBook. (2025).[1][2] 1-Methylpyrrolidine Properties and Safety. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13387, N-Methyl-2-pyrrolidone. Retrieved from [1]

-

BOC Sciences. (2025).[1] N-Methylpyrrolidine Impurity Standards. Retrieved from [1]

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from (Note: Generalized link to journal topic based on search context).[1]

Disclaimer: This guide is for research purposes only. Always consult specific Safety Data Sheets (SDS) before handling N-methyl-pyrrolidine compounds, as they are flammable and corrosive.

Sources

Phenylpyrrolidine Analogs: A Technical Guide to Unraveling Their Pharmacological Targets

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the diverse pharmacological landscape of phenylpyrrolidine analogs. Moving beyond a mere catalog of targets, we will delve into the mechanistic underpinnings of their interactions with key physiological systems, offering a rationale-driven approach to understanding their therapeutic potential. This document is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this promising class of compounds.

The Phenylpyrrolidine Scaffold: A Privileged Structure in Neuropharmacology

The phenylpyrrolidine motif is a cornerstone in modern medicinal chemistry, renowned for its ability to confer potent and selective activities across a range of biological targets. Its inherent structural features, including a chiral center and the capacity for diverse substitutions on both the phenyl and pyrrolidine rings, provide a rich scaffold for generating vast chemical diversity. This has led to the development of numerous compounds with significant effects on the central nervous system (CNS), making them valuable tools for neuroscience research and potential therapeutic agents for a variety of neurological and psychiatric disorders.

Primary Pharmacological Targets and Mechanistic Insights

Our exploration will focus on the most well-established and emerging pharmacological targets of phenylpyrrolidine analogs. For each target, we will examine the molecular interactions, downstream signaling consequences, and the therapeutic rationale for their modulation.

Monoamine Transporters: Modulating Synaptic Neurotransmission

A significant number of phenylpyrrolidine analogs exert their effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][2] These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation can have profound effects on mood, cognition, and motor control.

Mechanism of Action: Phenylpyrrolidine analogs often act as reuptake inhibitors at these transporters.[3] By binding to the transporter protein, they block the reabsorption of dopamine, norepinephrine, or serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of the neurotransmitter in the synapse, thereby enhancing its signaling to postsynaptic neurons.

Downstream Signaling: The inhibition of monoamine reuptake triggers a cascade of downstream signaling events. For instance, increased synaptic dopamine levels lead to enhanced activation of dopamine receptors (D1-D5), which are G-protein coupled receptors (GPCRs). Activation of D1-like receptors (D1 and D5) typically couples to Gαs/olf to stimulate adenylyl cyclase, increase cyclic AMP (cAMP) levels, and activate Protein Kinase A (PKA).[4] Conversely, activation of D2-like receptors (D2, D3, and D4) often couples to Gαi/o to inhibit adenylyl cyclase and modulate ion channel activity.[4] These signaling pathways ultimately influence neuronal excitability, gene expression, and synaptic plasticity.

Diagram: Phenylpyrrolidine Analog Action on Dopamine Transporter

Caption: Phenylpyrrolidine agonist binding to opioid receptors leads to neuronal inhibition.

Quantitative Data: Opioid Receptor Binding Affinities

The following table presents the binding affinities (Ki, in nM) of select compounds at the mu, delta, and kappa opioid receptors.

| Compound | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) | Reference |

| Etonitazene | 0.02 | 176 | 233 | [5] |

| DAMGO | 1.23 | >500 | >500 | [5] |

| Deltorphin II | 160 | 0.13 | >1000 | [5] |

| U69593 | 110 | >1000 | 0.89 | [5] |

Sigma Receptors: Chaperoning Cellular Function

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane. [6]They are involved in a wide range of cellular processes, including the regulation of ion channels, calcium signaling, and cellular stress responses. [7][8]Phenylpyrrolidine analogs have been identified as potent ligands for sigma receptors.

Mechanism of Action: Phenylpyrrolidine analogs can act as agonists or antagonists at sigma-1 receptors. Their binding can modulate the interaction of the sigma-1 receptor with its various partner proteins, thereby influencing their function. [9] Downstream Signaling: The signaling pathways modulated by sigma-1 receptors are complex and context-dependent. As chaperones, they can directly influence the folding and trafficking of other proteins. [8]They have been shown to modulate the activity of various ion channels, including NMDA receptors and voltage-gated calcium and potassium channels. [7]Furthermore, sigma-1 receptors play a critical role in regulating intracellular calcium homeostasis by interacting with inositol trisphosphate (IP3) receptors at the endoplasmic reticulum. [6]Through these diverse interactions, sigma-1 receptor ligands can impact neuronal excitability, synaptic plasticity, and cell survival.

Diagram: Sigma-1 Receptor Signaling Hub

Caption: Phenylpyrrolidine analogs modulate diverse cellular functions via the Sigma-1 receptor.

Anticonvulsant and Neuroprotective Potential

Several phenylpyrrolidine derivatives have demonstrated significant anticonvulsant and neuroprotective properties in preclinical studies. [10]These effects are often linked to their interactions with multiple targets.

Anticonvulsant Activity: The anticonvulsant effects of some phenylpyrrolidine analogs are thought to be mediated, in part, by their modulation of voltage-gated ion channels and enhancement of GABAergic inhibition. The maximal electroshock (MES) seizure test is a common preclinical model used to evaluate anticonvulsant efficacy. Neuroprotection: The neuroprotective properties of phenylpyrrolidine analogs are often attributed to their ability to mitigate excitotoxicity, a pathological process involving the overactivation of glutamate receptors, particularly NMDA and AMPA receptors. [11][12]This overactivation leads to excessive calcium influx, mitochondrial dysfunction, and ultimately neuronal cell death. Some phenylpyrrolidine derivatives have been shown to modulate AMPA receptor function, offering a potential mechanism for their neuroprotective effects.

Quantitative Data: Anticonvulsant Activity

The following table shows the median effective dose (ED50) of a representative phenylpyrrolidine derivative in the maximal electroshock seizure (MES) test in mice.

| Compound | MES ED50 (mg/kg) | Reference |

| Compound 14 | 49.6 | [13] |

| Phenytoin | ~9 | [14] |

Peroxisome Proliferator-Activated Receptors (PPARs)

Emerging research has identified certain pyrrolidine derivatives as dual agonists for PPARα and PPARγ. [15]These nuclear receptors are key regulators of lipid and glucose metabolism. [16] Mechanism of Action: As agonists, these compounds bind to and activate PPARs, which then form a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. [17] Downstream Signaling: Activation of PPARα primarily influences genes involved in fatty acid oxidation, while PPARγ activation regulates genes involved in adipogenesis and insulin sensitivity. [15][18]Dual agonists, therefore, have the potential to address multiple facets of metabolic syndrome.

Experimental Methodologies for Target Validation and Characterization

This section provides detailed, step-by-step protocols for key experiments used to characterize the interaction of phenylpyrrolidine analogs with their pharmacological targets.

Radioligand Binding Assay for Monoamine Transporters

Causality Behind Experimental Choices: This assay directly measures the affinity of a test compound for a specific transporter by competing with a radiolabeled ligand known to bind to that target. The choice of a radiolabeled ligand with high affinity and specificity is crucial for obtaining accurate results. The use of a filtration method allows for the separation of bound from unbound radioligand, enabling quantification of the bound radioactivity.

Protocol:

-

Preparation of Cell Membranes:

-

Culture cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of the phenylpyrrolidine analog.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with cold assay buffer to remove any unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the phenylpyrrolidine analog concentration.

-

Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram: Radioligand Binding Assay Workflow

Caption: A streamlined workflow for determining binding affinities via radioligand assays.

In Vivo Microdialysis for Neurotransmitter Monitoring

Causality Behind Experimental Choices: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal. [19][20]The semipermeable membrane of the microdialysis probe allows for the passive diffusion of small molecules, including neurotransmitters, from the brain's extracellular fluid into the perfusate, which is then collected and analyzed. This provides a dynamic measure of how a drug, such as a phenylpyrrolidine analog, affects neurotransmitter release and reuptake in real-time.

Protocol:

-

Surgical Implantation of the Microdialysis Probe:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., the nucleus accumbens or striatum).

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Administer the phenylpyrrolidine analog (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for a specified period after drug administration.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest (e.g., dopamine) using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-EC). [21]4. Data Analysis:

-

Quantify the neurotransmitter concentration in each sample.

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

-

Plot the percentage change in neurotransmitter concentration over time to visualize the drug's effect.

-

Maximal Electroshock Seizure (MES) Test

Causality Behind Experimental Choices: The MES test is a widely used preclinical model for generalized tonic-clonic seizures. The electrical stimulus induces a maximal seizure, and the ability of a compound to prevent the tonic hindlimb extension phase of the seizure is indicative of its potential as an anticonvulsant. [22] Protocol:

-

Animal Preparation:

-

Use adult male mice or rats.

-

Administer the phenylpyrrolidine analog at various doses via a chosen route (e.g., oral or intraperitoneal).

-

Include a vehicle-treated control group.

-

-

Seizure Induction:

-

At the time of predicted peak drug effect, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes. [23]3. Observation:

-

Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

-

Data Analysis:

-

Determine the percentage of animals protected from the tonic hindlimb extension at each dose.

-

Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis. [24]

-

Glutamate-Induced Excitotoxicity Assay

Causality Behind Experimental Choices: This in vitro assay models the neuronal cell death that occurs in various neurological disorders. [12][25]By exposing cultured neurons to a high concentration of glutamate, a state of excitotoxicity is induced. The ability of a test compound to protect the neurons from glutamate-induced cell death indicates its neuroprotective potential.

Protocol:

-

Neuronal Cell Culture:

-

Culture primary neurons or a neuronal cell line (e.g., HT22 cells) in a 96-well plate.

-

-

Compound Treatment and Glutamate Exposure:

-

Pre-treat the cells with various concentrations of the phenylpyrrolidine analog for a specified period (e.g., 1-24 hours).

-

Induce excitotoxicity by adding a high concentration of glutamate (e.g., 5 mM for HT22 cells) to the culture medium. [11] * Include control wells with and without glutamate and with and without the test compound.

-

-

Assessment of Cell Viability:

-

After a specified incubation period (e.g., 12-24 hours), assess cell viability using a standard assay such as the MTT assay, which measures mitochondrial metabolic activity. [11]4. Data Analysis:

-

Calculate the percentage of cell viability for each condition relative to the untreated control.

-

Plot the percentage of cell viability as a function of the phenylpyrrolidine analog concentration to determine its neuroprotective efficacy.

-

Concluding Remarks and Future Directions

The phenylpyrrolidine scaffold has proven to be a remarkably versatile platform for the design of pharmacologically active compounds. Their ability to interact with a diverse array of targets, particularly within the central nervous system, underscores their potential for the development of novel therapeutics for a range of disorders. This guide has provided a comprehensive overview of the key pharmacological targets of phenylpyrrolidine analogs, the underlying mechanisms of action, and the experimental methodologies required for their investigation.